molecular formula C13H17Br B045011 1-(Bromomethyl)-4-cyclohexylbenzene CAS No. 111818-33-8

1-(Bromomethyl)-4-cyclohexylbenzene

Cat. No. B045011
M. Wt: 253.18 g/mol
InChI Key: XVFZFBSJOOIKIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethylated benzene derivatives often involves multi-step processes starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination with N-bromosuccinimide, achieving an overall yield of 30% (Song Yan-min, 2007). Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, emphasizing the significance of bromination in the synthesis of bromomethylated benzene compounds (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of bromomethylated benzene derivatives is critical in determining their reactivity and potential applications. X-ray crystallography studies provide insights into their molecular conformations and intermolecular interactions. For example, the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene revealed different conformations and molecular packings in crystals, highlighting the influence of crystalline environment on the molecular structure (P. Szlachcic et al., 2007).

Chemical Reactions and Properties

Bromomethylated benzene derivatives undergo various chemical reactions, contributing to their versatility in organic synthesis. The study of cyclohexane derivatives including Br, Cl, N, O, and S atoms at the 1,2,4,5-positions indicated selectivity in addition reactions, demonstrating the reactive versatility of such compounds (A. Kaya et al., 2014). These reactions are crucial for the synthesis of complex organic molecules and materials.

Physical Properties Analysis

The physical properties of 1-(Bromomethyl)-4-cyclohexylbenzene and similar compounds, such as solubility, melting point, and crystalline phase, are essential for their application in various fields. For example, the study of the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene detailed their crystal structures and provided insights into their physical characteristics (P. Szlachcic et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, and stability under various conditions, define the utility of bromomethylated benzene derivatives in chemical synthesis. The reactivity of these compounds in forming complex structures through reactions like cycloaddition and nucleophilic substitution is a key area of study. For instance, cyclohexane derivatives' selectivity in addition reactions showcases their chemical versatility (A. Kaya et al., 2014).

Scientific Research Applications

  • Regioselective Bromination Studies : It's used in the study of regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the isolation of different bromination products and the conversion into new sulfur-containing compounds (Aitken et al., 2016).

  • Lithium-Bromine Exchange Reactions : In scientific research, it's utilized for studying lithium-bromine exchange reactions of aryl bromides in various solvent systems (Bailey, Luderer, & Jordan, 2006).

  • Viscosity Studies in Binary Liquid Mixtures : This compound is used for studying the viscosity of binary liquid mixtures containing bromoalkanes and nonpolar hydrocarbons (Yadava & Yadav, 2008).

  • Synthesis of Novel Compounds : It serves as a precursor in generating 1-bromo-1-alumacyclonona-2,4,6,8-tetraene and hexaethylbenzene (Agou et al., 2015), and in synthesizing novel 1-chlorocyclohexenyl-2-aminobenzenes, a new class of cyclic vinylamines (Chakravarthy et al., 2020).

  • Protecting Groups and Reagents : It is used as a stable protecting group for hydroxyl groups, a reagent for p-bromobenzylation of heterofunctional groups and carbon nucleophiles, and as a substrate for Suzuki type coupling reactions (Herzner & Seeberger, 2003).

  • Synthesis of Hydrocarbons : This compound is involved in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

  • Hyperbranched Polyethers Synthesis : It can be used for the synthesis of hyperbranched polyethers with molecular weights exceeding 10^5 (Uhrich, Hawker, Fréchet, & Turner, 1992).

  • Cycloallene and Derivatives Preparation : The compound is utilized in preparing cycloallene and its derivatives (Christl & Groetsch, 2000).

  • Medicinal and Pharmaceutical Agents : It serves as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material (Xuan et al., 2010).

  • Structurally Diverse Solvate : This compound forms a structurally diverse solvate with different chemical compositions, including benzene, toluene, chlorobenzene, and ethyl acetate (Szlachcic, Migda, & Stadnicka, 2007).

  • Peroxidation Process for Phenol and Cyclohexanone : The cyclohexylbenzene peroxidation process, which involves this compound, is important for preparing phenol and cyclohexanone (Yun-jin, 2010).

Safety And Hazards

Brominated compounds can be hazardous. They are often classified as flammable liquids and can cause skin irritation. They may also be toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(bromomethyl)-4-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFZFBSJOOIKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-cyclohexylbenzene

CAS RN

111818-33-8
Record name 1-(bromomethyl)-4-cyclohexylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
XJ Feng, XY Yang, Y Luo, X Li, W Tang… - Archiv der …, 2012 - Wiley Online Library
Five new immunomodulators 1a–1e by using a trans‐4‐alkyl‐substituted cyclohexane to replace the flexible C8 alkyl chain of Fingolimod were synthesized. For in‐vitro test, the …
Number of citations: 4 onlinelibrary.wiley.com
MK Urlam, R Pireddu, Y Ge, X Zhang, Y Sun… - researchgate.net
The O-tosylsalicylamide S3I-201 (10) was used as a starting point for design and synthesis of novel STAT-3 dimerization inhibitors with improved drug-like qualities. The phosphonic …
Number of citations: 0 www.researchgate.net
J Chauhan, SE Chen, KJ Fenstermacher… - Bioorganic & medicinal …, 2015 - Elsevier
Small-molecule mimetics of the β-hairpin flap of HIV-1 protease (HIV-1 PR) were designed based on a 1,4-benzodiazepine scaffold as a strategy to interfere with the flap–flap protein–…
Number of citations: 6 www.sciencedirect.com
L Deng, J Mo, Y Zhang, K Peng, H Li… - Journal of Medicinal …, 2022 - ACS Publications
SH2 domains have been recognized as promising targets for various human diseases. However, targeting SH2 domains with phosphopeptides or small-molecule inhibitors derived …
Number of citations: 2 pubs.acs.org
MK Urlam, R Pireddu, Y Ge, X Zhang, Y Sun… - …, 2013 - pubs.rsc.org
The O-tosylsalicylamide S3I-201 (10) was used as a starting point for design and synthesis of novel STAT-3 dimerization inhibitors with improved drug-like qualities. The phosphonic …
Number of citations: 23 pubs.rsc.org
J Li - 1999 - search.proquest.com
By increasing the structural similarity between the trigger and the applied liquid crystal, it was found that the twisting power of [3.2. 1] bicycloketone derivative 4 has been improved up to …
Number of citations: 2 search.proquest.com

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